

# GDC-0276: A Technical Guide on Preclinical and Clinical Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] The NaV1.7 channel is a genetically validated target for the treatment of pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes for NaV1.7) exhibit a congenital insensitivity to pain.[2][3] GDC-0276 was developed by Genentech and Xenon Pharmaceuticals to address the need for novel, non-opioid analgesics.[4][5] Despite promising preclinical data, the clinical development of GDC-0276 was discontinued after Phase I trials for undisclosed reasons.[5][6] This guide provides a comprehensive overview of the available safety and toxicology data for GDC-0276, compiled from public sources. Due to the proprietary nature of drug development and the discontinuation of the program, detailed preclinical toxicology data for GDC-0276 are not publicly available. Therefore, this guide also presents a generalized overview of the expected preclinical safety and toxicology evaluation for a small molecule drug candidate like GDC-0276, based on standard regulatory guidelines.

## **Mechanism of Action: NaV1.7 Inhibition**

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. [2][7] As a "threshold channel," NaV1.7 amplifies small, sub-threshold depolarizations, thereby setting the gain for nociceptive signaling.[3][7] Inhibition of NaV1.7 by **GDC-0276** is intended to



reduce the excitability of these neurons and, consequently, block the transmission of pain signals.

Below is a diagram illustrating the role of the NaV1.7 channel in the pain signaling pathway.



Click to download full resolution via product page

Figure 1: Role of NaV1.7 in Pain Signaling and Site of GDC-0276 Action.

# **Preclinical Safety and Toxicology**

While specific quantitative preclinical toxicology data for **GDC-0276** are not publicly available, it has been reported that severe autonomic side effects were observed in preclinical safety studies of some NaV1.7 inhibitors.[8] A standard preclinical toxicology program for a small molecule like **GDC-0276** would typically include the following studies to support a first-in-human clinical trial.

#### **Single-Dose Toxicity**

These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

Table 1: Generalized Single-Dose Toxicity Study Design



| Parameter               | Description                                                                                                                                                        |  |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Species                 | Rodent (e.g., rat) and non-rodent (e.g., dog or non-human primate)                                                                                                 |  |
| Route of Administration | Intended clinical route (oral for GDC-0276)                                                                                                                        |  |
| Dose Levels             | At least 3 dose levels, including a limit dose (e.g., 2000 mg/kg in rodents)                                                                                       |  |
| Endpoints               | Clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), gross pathology, and histopathology of selected tissues. |  |

## **Repeat-Dose Toxicity**

These studies evaluate the toxic effects of the drug candidate after repeated administration over a defined period. The duration of these studies is guided by the intended duration of the clinical trial.

Table 2: Generalized Repeat-Dose Toxicity Study Design

| Parameter   | Description                                                                                                                                                        |  |
|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Species     | Rodent and non-rodent                                                                                                                                              |  |
| Duration    | Typically 28 days to support Phase I clinical trials                                                                                                               |  |
| Dose Levels | At least 3 dose levels (low, mid, high) and a control group                                                                                                        |  |
| Endpoints   | Similar to single-dose studies, with more extensive histopathological examination.  Toxicokinetics are also determined to relate dose levels to systemic exposure. |  |

## **Safety Pharmacology**



The core battery of safety pharmacology studies investigates the potential adverse effects of a drug candidate on vital organ systems.

Table 3: Generalized Safety Pharmacology Study Design

| System                 | Study Type                                                         | Endpoints                                                           |
|------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------|
| Central Nervous System | Functional Observational<br>Battery (FOB) or Irwin test in<br>rats | Effects on behavior, coordination, sensory and motor functions.     |
| Cardiovascular System  | In vivo telemetry in a non-<br>rodent species (e.g., dog)          | Blood pressure, heart rate, and electrocardiogram (ECG) parameters. |
| Respiratory System     | Whole-body plethysmography in rats                                 | Respiratory rate, tidal volume, and minute volume.                  |

#### Genotoxicity

A battery of tests is conducted to assess the potential of the drug candidate to cause genetic damage.

Table 4: Standard Genotoxicity Test Battery

| Test                                 | Purpose                                                     |
|--------------------------------------|-------------------------------------------------------------|
| Ames Test                            | Bacterial reverse mutation assay to detect point mutations. |
| In vitro Chromosomal Aberration Test | To detect chromosomal damage in mammalian cells.            |
| In vivo Micronucleus Test            | To assess chromosomal damage in a rodent model.             |

# **Clinical Safety and Toxicology (Phase I)**



A first-in-human, Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered **GDC-0276** in 183 healthy volunteers.[9]

# **Experimental Protocol**

The study consisted of single and multiple ascending dose cohorts.[9]

- Single Ascending Doses (SAD):
  - Powder-in-capsule (PIC) formulation: 2-270 mg.[9]
  - Cyclodextrin (CD) solution formulation: 45-540 mg.[9]
- Multiple Ascending Doses (MAD):
  - PIC formulation: Total daily doses of 15-540 mg, administered as two or three divided doses for up to 10 or 14 days.[9]

Safety was assessed by monitoring adverse events (AEs), vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests.[9]

Below is a workflow diagram of the Phase I clinical trial.





Click to download full resolution via product page

Figure 2: Workflow of the GDC-0276 Phase I Clinical Trial.

#### **Safety and Tolerability Findings**

No deaths or serious adverse events were reported during the study.[9] However, dose-limiting toxicities were observed.

Table 5: Summary of Adverse Findings in the Phase I Clinical Trial of GDC-0276



| Finding                      | Dose and Formulation                             | Details                                                               |
|------------------------------|--------------------------------------------------|-----------------------------------------------------------------------|
| Hypotension                  | 540 mg single dose (CD solution)                 | This was a dose-limiting adverse event in the single-dose cohorts.[9] |
| Elevated Liver Transaminases | Multiple doses up to 270 mg<br>twice daily (PIC) | Frequently observed in the multiple-dose cohorts.[9]                  |

Single doses were generally well-tolerated up to 270 mg for the PIC formulation and 360 mg for the CD solution.[9] Multiple PIC doses were tolerated up to 270 mg twice daily.[9]

#### Conclusion

**GDC-0276** demonstrated a safety and pharmacokinetic profile in a Phase I clinical trial that supported its potential for future investigation as a therapeutic for pain.[9] However, the observation of dose-limiting hypotension and elevations in liver transaminases highlighted potential safety concerns. The subsequent discontinuation of the **GDC-0276** development program suggests that these or other undisclosed safety or efficacy findings may have presented a challenging path forward. The lack of publicly available detailed preclinical toxicology data prevents a more thorough assessment of the non-clinical safety profile of **GDC-0276**. This guide provides a summary of the available information and a framework for understanding the typical safety and toxicology evaluation of a novel NaV1.7 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. pubs.acs.org [pubs.acs.org]



- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GDC-0276: A Technical Guide on Preclinical and Clinical Safety and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607615#gdc-0276-safety-and-toxicology-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com